molecular formula C16H15Cl2N3O2 B6585062 N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251629-16-9

N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No. B6585062
CAS RN: 1251629-16-9
M. Wt: 352.2 g/mol
InChI Key: GPXXDFDVMVVYAB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide, commonly referred to as DHPQA, is an organic compound with numerous applications in scientific research. DHPQA is a small molecule that has been studied for its ability to modulate a variety of biological processes, including cell signaling, gene regulation, and protein-protein interactions. DHPQA is a versatile compound that has been used in numerous laboratory experiments and has potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

DHPQA has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins and other macromolecules. It has also been used to study the regulation of gene expression and the role of signaling pathways in cellular processes. DHPQA has been used to study the effects of drugs on cells and tissues, as well as the effects of environmental factors on biological systems.

Mechanism of Action

Target of Action

The primary target of VU0624357-1, also known as F3406-7225, is the LCMV glycoprotein GP2 . This protein plays a crucial role in the life cycle of the Lymphocytic Choriomeningitis Virus (LCMV), a type of arenavirus .

Mode of Action

VU0624357-1 interacts with its target, the LCMV glycoprotein GP2, by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 inhibits this process, thereby preventing the virus from multiplying within the host cell .

Biochemical Pathways

The inhibition of the pH-dependent fusion in the endosome compartment disrupts the normal life cycle of the LCMV . This disruption prevents the virus from replicating and spreading to other cells, effectively halting the progression of the infection .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of VU0624357-1’s action is the inhibition of LCMV multiplication . By preventing the virus from replicating within host cells, the compound can potentially halt the progression of the infection and mitigate the symptoms caused by the virus .

Advantages and Limitations for Lab Experiments

DHPQA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and is relatively stable. It can also be used in a variety of experiments including cell culture, protein purification, and gene expression studies. However, DHPQA also has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are numerous potential future directions for the use of DHPQA in scientific research. It could be used to study the effects of drugs on cells and tissues, as well as the effects of environmental factors on biological systems. It could also be used to study the regulation of gene expression and the role of signaling pathways in cellular processes. In addition, DHPQA could be used to study the structure and function of proteins and other macromolecules. Finally, DHPQA could be used to study the role of metabolic enzymes in cellular energy production and the regulation of metabolic pathways.

Synthesis Methods

DHPQA can be synthesized in several ways. One method involves the reaction of 3,4-dichlorophenol and 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl acetamide in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature in an inert atmosphere. The reaction yields an 80-90% yield of the desired product.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXDFDVMVVYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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